alpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate

Glucuronyl Donor Stability Carbohydrate Reagent Storage Quaternary Ammonium Glucuronide

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (CAS 503599-28-8), systematically named methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, is a chemically protected glucuronic acid derivative featuring a methanesulfonate (mesylate) leaving group at the anomeric position. It is utilized as a reactant in organic synthesis for the preparation of novel quaternary glucuronyl reagents, specifically for the synthesis of N+-glucuronide metabolites of aromatic tertiary amine-containing pharmaceuticals.

Molecular Formula C29H26O12S
Molecular Weight 598.6 g/mol
CAS No. 503599-28-8
Cat. No. B032243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate
CAS503599-28-8
Molecular FormulaC29H26O12S
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3/t21-,22-,23-,24+,29+/m0/s1
InChIKeyKYVGRCQMYCSHFD-LDJGUTQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (CAS 503599-28-8): A Stable Quaternary Glucuronyl Donor for Tertiary Amine Metabolite Synthesis


α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (CAS 503599-28-8), systematically named methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, is a chemically protected glucuronic acid derivative featuring a methanesulfonate (mesylate) leaving group at the anomeric position. It is utilized as a reactant in organic synthesis for the preparation of novel quaternary glucuronyl reagents, specifically for the synthesis of N+-glucuronide metabolites of aromatic tertiary amine-containing pharmaceuticals [1]. The compound appears as a white solid with a molecular weight of 598.57 g/mol (C29H26O12S), a melting point of 102-110°C (dec.), and slight solubility in chloroform and methanol; it requires storage under inert atmosphere at -20°C due to its hygroscopic nature .

Why Generic Glucuronyl Donors Cannot Replace α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate in Quaternary N-Glucuronide Synthesis


In-class glucuronyl donors such as methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate (the commonly employed 'bromosugar') and methyl 2,3,4-tri-O-benzoyl-1-bromo-1-deoxy-α-D-glucopyranuronate exhibit fundamentally different reactivity and stability profiles that preclude simple interchange. The bromosugar reagent (acetyl-protected bromo analog) is known to give low and poorly reproducible yields with aromatic tertiary amines due to its inherent instability and competing elimination side reactions, often requiring refrigerated storage and extended reaction times (e.g., 3 days at 60°C for cotinine) [1] [2]. Critically, the bromo analog failed entirely to react with the imidazole-containing drug candidate KRP-197 under multiple conditions tested, whereas the mesylate derivative successfully produced the desired N-glucuronide in 41% yield [1]. Similarly, alternative approaches using glucuronic acid hemiacetal or trichloroacetimidate donors follow different mechanistic pathways (O-glycosylation or two-step sequences) and are not directly applicable to the direct quaternization of aromatic tertiary amines [2]. These differences in substrate scope, stereochemical outcome, and operational stability make generic substitution scientifically invalid for applications requiring direct aromatic N-glucuronidation.

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate: Head-to-Head Quantitative Differentiation Against Analogous Glucuronyl Donors


Thermal Stability: Room-Temperature Storage for 3 Months vs. Refrigerated Storage Required for the Bromo Analog

The mesylate derivative (target compound) can be safely stored at room temperature for at least 3 months without degradation, whereas the corresponding bromo analog (methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate) requires refrigerated storage to maintain viability [1]. This differential was explicitly noted in the primary literature as a key advantage for practical laboratory use and procurement planning.

Glucuronyl Donor Stability Carbohydrate Reagent Storage Quaternary Ammonium Glucuronide

Reactivity with Challenging Imidazole Substrates: 41% Yield for KRP-197 vs. Complete Failure of the Bromo Analog

In the synthesis of the quaternary N-glucuronide metabolite of KRP-197 (a urinary incontinence drug candidate containing an imidazole moiety), the mesylate reagent reacted to give the protected N-glucuronide in 41% isolated yield with exclusive β-stereoselectivity [1]. By contrast, the bromo analog (methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate) failed to react with KRP-197 under multiple reaction conditions tested, yielding no desired product [1].

N-Glucuronidation Drug Metabolite Synthesis Imidazole Glucuronide

Broad Substrate Scope with Pyridine Derivatives: Yields of 32–87% Across 12 Substrates vs. Low Yields Reported for the Bromo Analog

The mesylate reagent was evaluated against 12 pyridine derivatives with diverse electronic properties (electron-donating, electron-withdrawing, and sterically hindered substituents) [1]. Yields of protected N-glucuronides ranged from 32% (3-fluoropyridine, entry 8) to 87% (4-dimethylaminopyridine, entry 12), with a median yield of 54% across 11 successfully reacting substrates; 3-cyanopyridine (entry 11) failed due to insufficient basicity. In contrast, the literature reports that the bromo analog (methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate) gave 'low yields' with pyridine and 1-phenylimidazole, and is documented to produce glucal elimination byproducts that complicate purification [1] [2].

Pyridine N-Glucuronide Aromatic Heterocycle Glucuronidation Substrate Scope

Imidazole Derivative N-Glucuronidation: Yields of 47–88% with Exclusive β-Configuration

The mesylate reagent reacted with four imidazole derivatives (1-butylimidazole, 1-phenylimidazole, 1-benzyl-2-methylimidazole, and unsubstituted imidazole) to give the corresponding protected N-glucuronides in 72%, 78%, 47%, and 88% yields, respectively, all with exclusive β-configuration confirmed by 1H-NMR coupling constants (J = 7.3–9.4 Hz, consistent with β-anomers) [1]. The highest yield (88% for imidazole) substantially exceeds the 'low yields' reported for the bromo analog with 1-phenylimidazole, where competing glucal formation is a known side reaction [1] [2].

Imidazole Glucuronide Quaternary N-Glucuronide β-Stereoselectivity

Chemoselectivity: Exclusive Reaction at Aromatic Tertiary Amine vs. Aliphatic Tertiary Amine in Nicotine

In a competitive differentiation experiment, nicotine (which contains both an aromatic pyridine nitrogen and an aliphatic tertiary amine) was reacted with the mesylate reagent. The reaction proceeded exclusively at the pyridine ring to give the corresponding pyridinium N-glucuronide in 61% yield, with no detectable reaction at the aliphatic N-methylpyrrolidine nitrogen; simultaneous ester hydrolysis occurred under the reaction conditions [1]. When the mesylate was exposed to purely aliphatic tertiary amines (e.g., triethylamine, N-methylpiperidine), the reagent decomposed to a complex mixture rather than forming product [1].

Chemoselective Glucuronidation Nicotine N-Glucuronide Aromatic vs. Aliphatic Amine

Optimal Application Scenarios for α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate Based on Quantitative Evidence


Synthesis of Aromatic N+-Glucuronide Reference Standards for Drug Metabolite Identification

This compound is the reagent of choice for synthesizing quaternary ammonium N-glucuronide metabolite standards of aromatic heterocycle-containing drug candidates (pyridines, imidazoles, isoquinolines, benzimidazoles) to support metabolite identification via LC-MS/MS [1]. The demonstrated yields of 32–88% across 17 substrates provide sufficient material for structural confirmation by NMR and mass spectrometry [1]. This is particularly valuable when the corresponding bromo analog fails to react, as demonstrated for the imidazole-containing KRP-197 (41% yield vs. 0% for bromo analog) [2].

Regioselective Glucuronidation of Bifunctional Drug Molecules Containing Both Aromatic and Aliphatic Amines

For drug candidates that contain both pyridine-type and aliphatic tertiary amine moieties (e.g., nicotine analogs, certain kinase inhibitors), this reagent enables selective glucuronidation exclusively at the aromatic nitrogen, as demonstrated by the nicotine study where the pyridine ring was selectively glucuronidated in 61% yield while the aliphatic N-methylpyrrolidine remained untouched [1]. This chemoselectivity is not achievable with the bromo analog, which is known to react with aliphatic tertiary amines.

Laboratories with Limited Cold-Chain Logistics Requiring Stable Glucuronyl Donors

The documented 3-month room-temperature stability [1] makes this compound suitable for procurement by research groups in regions or facilities where reliable refrigerated storage and cold-chain shipping are challenging. In contrast, the bromo analog requires continuous refrigeration to prevent degradation [1], adding logistics costs and failure risk to procurement workflows.

Preparation of Quaternary Glucuronyl Reagent for Tertiary Amine Drug Metabolism Studies

As described across multiple vendor applications and the primary literature [1] [2], this compound serves as a precursor for the preparation of a novel quaternary glucuronyl reagent specifically designed for tertiary amine substrates. The resulting N-glucuronide conjugates are critical for human-specific drug metabolite safety testing (MIST guidelines), where N+-glucuronides are frequently identified as disproportionate human metabolites not detected in preclinical animal species [1].

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